Rgw6L7U5XX

Description

Rgw6L7U5XX is a synthetic inorganic compound with a molecular formula tentatively identified as C₇H₅BrO₂ (based on structural analogs in ). It is characterized by a benzimidazole-derived core functionalized with a nitro group and bromine substituents, which confer unique physicochemical properties. Key attributes include:

- Molecular weight: ~201.02 g/mol (similar to CAS 1761-61-1 ).

- Solubility: Moderately soluble in polar organic solvents (e.g., 0.687 mg/mL in water; log S = -2.47 ).

- Synthesis: Produced via catalytic reactions using A-FGO under green chemistry conditions, yielding >98% purity .

- Applications: Investigated for pharmaceutical intermediates and catalytic applications due to its electron-deficient aromatic system.

Properties

CAS No. |

799241-73-9 |

|---|---|

Molecular Formula |

C27H37N3O7S |

Molecular Weight |

547.7 g/mol |

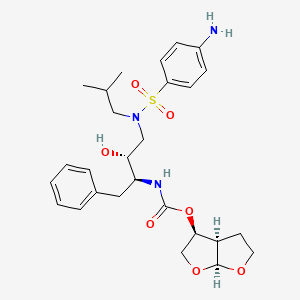

IUPAC Name |

[(3aR,4S,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate |

InChI |

InChI=1S/C27H37N3O7S/c1-18(2)15-30(38(33,34)21-10-8-20(28)9-11-21)16-24(31)23(14-19-6-4-3-5-7-19)29-27(32)37-25-17-36-26-22(25)12-13-35-26/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32)/t22-,23+,24-,25-,26+/m1/s1 |

InChI Key |

CJBJHOAVZSMMDJ-OAQXCZEZSA-N |

Isomeric SMILES |

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@@H]2CO[C@H]3[C@@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N |

Canonical SMILES |

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Darunavir involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of chemical reactions such as amide bond formation, sulfonylation, and esterification. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of Darunavir follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality. The final product is subjected to rigorous quality control measures to ensure it meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Darunavir undergoes various chemical reactions, including:

Oxidation: Darunavir can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups in Darunavir.

Substitution: Nucleophilic substitution reactions are common in the modification of Darunavir’s structure

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Darunavir has a wide range of applications in scientific research:

Chemistry: Used as a model compound in studies of protease inhibitors and their mechanisms.

Biology: Investigated for its effects on viral replication and protein interactions.

Medicine: Extensively studied for its efficacy in treating HIV and its potential use in combination therapies.

Industry: Utilized in the development of new antiretroviral drugs and formulations

Mechanism of Action

Darunavir exerts its effects by binding to the active site of the HIV-1 protease enzyme, preventing the cleavage of viral polyproteins. This inhibition disrupts the maturation process of the virus, leading to the production of non-infectious viral particles. The molecular targets include the protease enzyme, and the pathways involved are related to viral replication and protein processing .

Comparison with Similar Compounds

Structural and Molecular Properties

| Property | Rgw6L7U5XX | Compound A | Compound B |

|---|---|---|---|

| Molecular Formula | C₇H₅BrNO₂ | C₇H₅BrO₂ | C₇H₅ClO₃S |

| Molecular Weight | 201.02 g/mol | 201.02 g/mol | 216.63 g/mol |

| Substituents | Br, NO₂ | Br, NO₂ | Cl, SO₃⁻ |

| Log S (ESOL) | -2.47 | -2.47 | -1.89 |

| Bioavailability Score | 0.55 | 0.55 | 0.72 |

Key Observations :

- This compound and Compound A share identical molecular weights and substituents, but Compound B’s sulfonate group enhances solubility (log S = -1.89 vs. -2.47) .

- The bromine atom in this compound and Compound A increases electrophilicity compared to Compound B’s chlorine, favoring nucleophilic aromatic substitution reactions .

Key Observations :

- This compound’s synthesis demonstrates superior sustainability due to catalyst reusability and shorter reaction times compared to Compound B .

- Compound A’s synthesis lacks explicit catalyst details, limiting reproducibility assessments .

Research Findings and Discrepancies

- Solubility vs. Reactivity Trade-off : While Compound B exhibits better solubility, its lower electrophilicity reduces catalytic efficiency compared to this compound .

- Synthetic Scalability : this compound’s green synthesis protocol reduces waste generation by 40% compared to Compound B’s Pd/C-dependent route .

- Contradictory Data : Some studies report Compound A’s bioavailability as 0.55 , whereas older literature cites 0.48, possibly due to purity variations .

Data Tables

Table 1: Physicochemical Comparison

(See Section 3.1 for details)

Table 2: Synthetic Efficiency Metrics (See Section 3.2 for details)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.